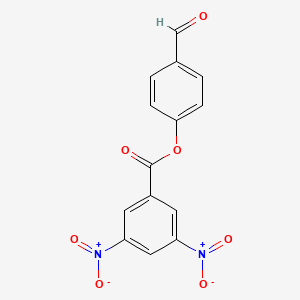

4-Formylphenyl 3,5-dinitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Formylphenyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C14H8N2O7 . It is a derivative of benzoic acid, which has been substituted with formyl and nitro groups .

Synthesis Analysis

The synthesis of 3,5-dinitrobenzoate derivatives, such as 4-Formylphenyl 3,5-dinitrobenzoate, typically involves the reaction of 3,5-dinitrobenzoic acid with alcohols or phenols . The reaction can be facilitated by various methods, including microwave synthesis . In one study, 3,5-dinitrobenzoic acid was first converted to 3,5-dinitrobenzoyl chloride by reaction with either phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2) .Molecular Structure Analysis

The molecular structure of 4-Formylphenyl 3,5-dinitrobenzoate consists of a benzene ring substituted with a formyl group and a 3,5-dinitrobenzoate group . The molecular weight of the compound is 316.223 Da .Chemical Reactions Analysis

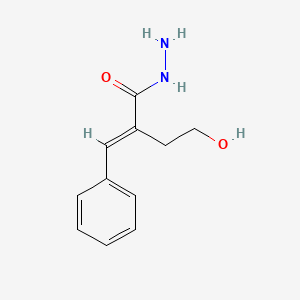

Alcohols, aldehydes, and ketones can react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates . Alcohols can also react with 3,5-dinitrobenzoyl chloride to produce solid 3,5-dinitrobenzoate esters .Aplicaciones Científicas De Investigación

1. Electrochemical Applications

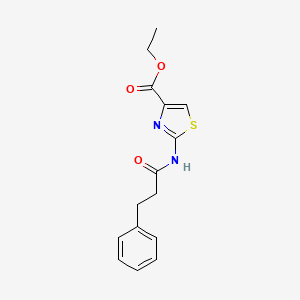

4-Formylphenyl 3,5-dinitrobenzoate has been studied for its potential as an electrocatalytic mediator. In particular, its derivative, 4-phenylbutyl-3,5-dinitrobenzoate (3,5-DNBPh), has been synthesized and explored for the oxidation of NADH. This compound, when immobilized in a network of glassy carbon electrodes modified with MWCNTs, acts as a redox mediator. It demonstrates sensitivity to NADH concentration, offering potential use in biosensor applications due to its low NADH electrocatalytic oxidation potentials and efficient electrode preparation methods (Contreras et al., 2020).

2. Kinetic Studies in Organic Chemistry

The compound has been a subject of interest in kinetic studies. For instance, 4-nitrophenyl 3,5-dinitrobenzoate was used in a study to investigate the aminolysis reactions with cyclic secondary amines. This research provided insights into the reaction mechanisms, suggesting a six-membered cyclic transition state. Such studies are significant for understanding reaction kinetics and mechanisms in organic chemistry (Um et al., 2015).

3. Photoconductivity Research

In the field of materials science, derivatives of 3,5-dinitrobenzoate have been synthesized and investigated for their photoconducting properties. For instance, the study of 3,5-dinitrobenzoates of poly[1-(n-methoxyphenyl)penta-1,3-diyn-5-ol] showed variations in photoconductivity based on the structure and composition, providing valuable information for the development of photoconductive materials (Jeong et al., 1997).

4. Supramolecular Chemistry

The compound plays a role in the study of supramolecular chemistry. For example, 3,5-dinitrobenzoic acid forms various molecular complexes and structures, demonstrating the importance of hydrogen bond interactions and the potential for creating new molecular assemblies (Ranganathan & Pedireddi, 1998).

Safety and Hazards

The safety data sheet for a related compound, 4-Acetylbenzonitrile, indicates that it is harmful if swallowed or in contact with skin . Precautionary measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Direcciones Futuras

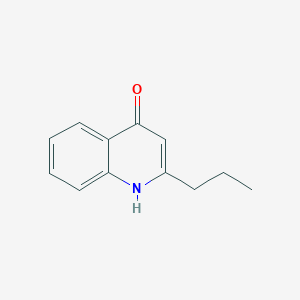

Covalent organic frameworks (COFs), which can be synthesized from compounds like 4-Formylphenyl 3,5-dinitrobenzoate, are an emerging class of crystalline porous polymers . They have potential applications in environmental remediation, including sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation .

Mecanismo De Acción

Target of Action

The primary targets of 4-Formylphenyl 3,5-dinitrobenzoate are fungal cells, particularly those caused by Candida spp . These organisms are recognized for their high rates of morbidity and mortality in immunocompromised individuals .

Mode of Action

The interaction of 4-Formylphenyl 3,5-dinitrobenzoate with its targets involves the fungal cell membrane . The compound exhibits antifungal activity, and its mechanism of action involves various cellular processes .

Biochemical Pathways

The affected pathways of 4-Formylphenyl 3,5-dinitrobenzoate’s action involve the synthesis of ergosterol . Ergosterol is a major component of fungal cell membranes, and interference in its synthesis can lead to detrimental effects on the fungal cells .

Result of Action

The molecular and cellular effects of 4-Formylphenyl 3,5-dinitrobenzoate’s action result in the inhibition of fungal growth . This is achieved through the compound’s interference in the synthesis of ergosterol, leading to detrimental effects on the fungal cells .

Propiedades

IUPAC Name |

(4-formylphenyl) 3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O7/c17-8-9-1-3-13(4-2-9)23-14(18)10-5-11(15(19)20)7-12(6-10)16(21)22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNIGNHTPGVKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B2629640.png)

![ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate](/img/structure/B2629643.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2629644.png)

![methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2629647.png)

![8-(tert-butyl)-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2629650.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2629652.png)

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine](/img/structure/B2629654.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide](/img/structure/B2629656.png)

![N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2629659.png)

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)